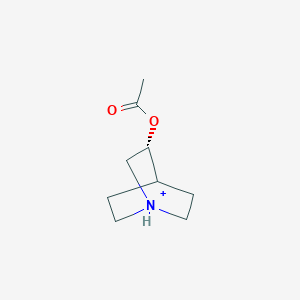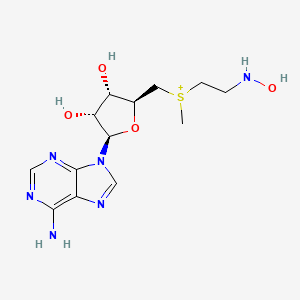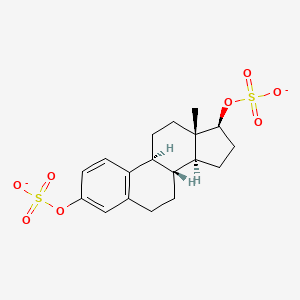
Estradiol disulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is related to estradiol 3-sulfate and estradiol 17β-sulfate . Estradiol disulfate has a chemical formula of C18H24O8S2 and a molar mass of 432.50 g/mol . This compound is significant in the study of estrogen metabolism and its biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of estradiol disulfate typically involves the sulfation of estradiol. One common method is the use of sulfating agents such as sulfur trioxide-pyridine complex (SO3-Py) or chlorosulfonic acid (ClSO3H) in the presence of a base like pyridine . The reaction is usually carried out under controlled conditions to ensure selective sulfation at the 3 and 17 positions of the estradiol molecule.
Industrial Production Methods: Industrial production of this compound may involve similar sulfation processes but on a larger scale. The use of microwave-assisted sulfation has been reported to enhance the efficiency and yield of the sulfation process . The final product is typically purified using aqueous purification protocols and ion-exchange chromatography due to the poor solubility of sulfated compounds in organic solvents .
化学反応の分析
Types of Reactions: Estradiol disulfate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to estradiol and sulfuric acid under acidic or enzymatic conditions.
Reduction: Reduction of this compound can lead to the formation of estradiol.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using sulfatases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products:
Hydrolysis: Estradiol and sulfuric acid.
Reduction: Estradiol.
Substitution: Various estradiol derivatives depending on the nucleophile used.
科学的研究の応用
Estradiol disulfate has several scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfated steroids.
Biology: Investigated for its role in estrogen metabolism and its effects on estrogen receptors.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and its role in diseases related to estrogen metabolism.
Industry: Used in the development of biosensors for detecting estrogenic compounds in environmental samples.
作用機序
Estradiol disulfate is similar to other sulfated estrogens such as estradiol 3-sulfate and estradiol 17β-sulfate . it is unique in having sulfate groups at both the 3 and 17 positions, which affects its solubility, stability, and biological activity. Compared to estradiol 3-sulfate and estradiol 17β-sulfate, this compound has a much lower binding affinity for estrogen receptors . This difference in binding affinity and the presence of two sulfate groups make this compound a distinct compound in the study of estrogen metabolism and its biological effects.
類似化合物との比較
- Estradiol 3-sulfate
- Estradiol 17β-sulfate
- Estrone sulfate
- Estriol sulfate
特性
分子式 |
C18H22O8S2-2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/p-2/t14-,15-,16+,17+,18+/m1/s1 |
InChIキー |
VPLAJGAMHNQZIY-ZBRFXRBCSA-L |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
正規SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


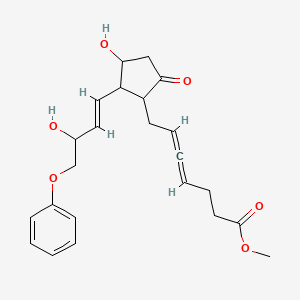
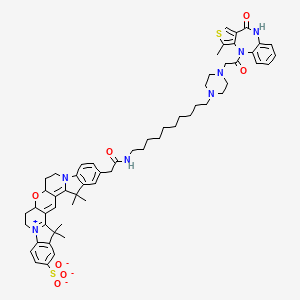
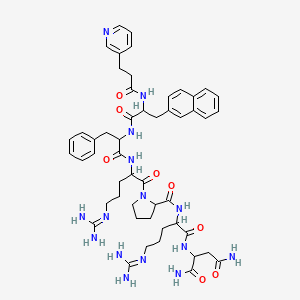
![2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid](/img/structure/B10773618.png)
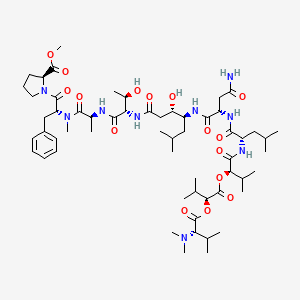
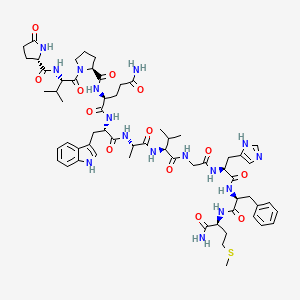
![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)
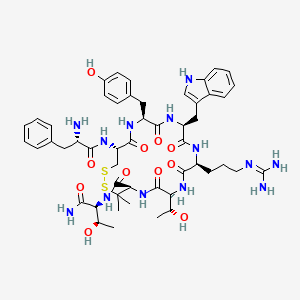
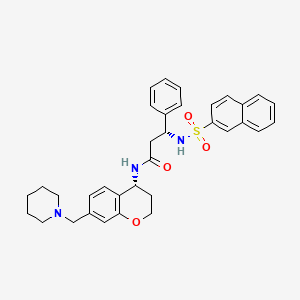
![[125I]Heat](/img/structure/B10773665.png)
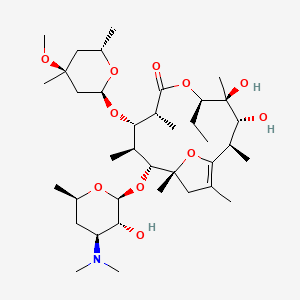
![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)
